methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate

Lipophilicity Drug design ADME

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate (CAS 226410-12-4) is a trisubstituted pyrrole-2-carboxylate ester bearing a chlorine atom at the 3-position, a methyl group at the 4-position, and a methyl ester at the 2-position. Its molecular formula is C₇H₈ClNO₂ (MW 173.60 g/mol), with a computed XLogP3 of 1.9, a predicted boiling point of 288.0 ± 35.0 °C, and a topological polar surface area of 42.1 Ų.

Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Cat. No. B13915754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC7H8ClNO2
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1Cl)C(=O)OC
InChIInChI=1S/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3
InChIKeyDKLRQCJNRVZCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate – Physicochemical and Structural Baseline for Pyrrole-2-carboxylate Procurement


Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate (CAS 226410-12-4) is a trisubstituted pyrrole-2-carboxylate ester bearing a chlorine atom at the 3-position, a methyl group at the 4-position, and a methyl ester at the 2-position [1]. Its molecular formula is C₇H₈ClNO₂ (MW 173.60 g/mol), with a computed XLogP3 of 1.9, a predicted boiling point of 288.0 ± 35.0 °C, and a topological polar surface area of 42.1 Ų [1]. The compound belongs to the pyrrole-2-carboxylate family, which is widely exploited as a building block in medicinal chemistry and agrochemical programs .

Why Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate Cannot Be Replaced by Generic Pyrrole-2-carboxylate Analogs


Pyrrole-2-carboxylate esters are not functionally interchangeable because the position and identity of substituents on the pyrrole ring critically govern both physicochemical properties and chemical reactivity. Simple unsubstituted or mono-substituted analogs (e.g., methyl 1H-pyrrole-2-carboxylate, methyl 4-methyl-1H-pyrrole-2-carboxylate, or methyl 3-chloro-1H-pyrrole-2-carboxylate) differ substantially in lipophilicity (XLogP3), hydrogen-bonding capacity, and steric environment, which in turn affect membrane permeability, protein binding, and regioselective synthetic derivatization [1][2]. The dual 3-chloro/4-methyl substitution pattern present in the target compound creates a unique electronic and steric landscape that cannot be replicated by mixing or replacing with singly substituted analogs; such ad hoc substitution frequently leads to altered reaction outcomes, reduced yields in key coupling steps, or unexpected biological activity profiles .

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Advantage Over Dechlorinated and Demethylated Analogs

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate exhibits a computed XLogP3 of 1.9, which is substantially higher than the value for the 4-desmethyl analog methyl 3-chloro-1H-pyrrole-2-carboxylate (XLogP3 ≈ 1.2) and the 3-deschloro analog methyl 4-methyl-1H-pyrrole-2-carboxylate (XLogP3 ≈ 1.4). This 0.5–0.7 log unit increase translates to a predicted 3–5 fold higher n-octanol/water partition coefficient, a parameter that directly influences passive membrane permeability and oral bioavailability potential according to Lipinski's rule-of-five framework [1][2]. The elevated lipophilicity is a direct consequence of the simultaneous presence of the hydrophobic chlorine and methyl substituents, an effect that cannot be achieved by either substituent alone.

Lipophilicity Drug design ADME

Retained Hydrogen-Bond Donor Capacity Relative to N-Alkylated Pyrrole-2-carboxylate Derivatives

The target compound possesses one hydrogen-bond donor (the pyrrole N–H) and two hydrogen-bond acceptors (carbonyl oxygen, ester oxygen). This donor count is preserved compared to the generic methyl 1H-pyrrole-2-carboxylate scaffold, whereas N-alkylated analogs such as methyl 1-methyl-4-methylpyrrole-2-carboxylate have zero H-bond donors. In many kinase and enzyme inhibitor pharmacophores, the pyrrole N–H serves as a critical donor for hinge-region or backbone carbonyl interactions; its absence in N-alkylated derivatives typically results in a 10–100 fold loss of target affinity [1]. The target compound therefore retains this key pharmacophoric feature while adding lipophilic substituents that modulate selectivity.

Hydrogen bonding Target engagement Pharmacophore

Enhanced Steric Differentiation at the 3-Position Versus 3-Deschloro Analogs

The chlorine atom at the 3-position introduces a van der Waals radius of approximately 1.75 Å, compared to a hydrogen atom (~1.20 Å) in the 3-deschloro series. This steric differentiation directs incoming electrophiles to the less-hindered 5-position of the pyrrole ring. In synthetic practice, halogenation or formylation reactions on methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate are expected to proceed with ≥90% regioselectivity for the 5-position, whereas the 3-unsubstituted analog methyl 4-methyl-1H-pyrrole-2-carboxylate typically yields mixtures of 3- and 5-substituted products (~60:40) under identical conditions [1]. The chlorine substituent can also serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing synthetic versatility not available in non-halogenated analogs.

Regioselective synthesis Steric effects Cross-coupling

Boiling Point and Thermal Stability Differentiation for Large-Scale Processing

The predicted boiling point of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is 288.0 ± 35.0 °C at 760 mmHg, which is significantly higher than that of methyl 4-methyl-1H-pyrrole-2-carboxylate (250.2 ± 20.0 °C) and methyl 3-chloro-1H-pyrrole-2-carboxylate (270.6 ± 20.0 °C) . This elevated boiling point reflects the increased molecular weight and van der Waals surface area resulting from the dual substitution pattern. For kilo-lab and pilot-plant distillative purification, the higher boiling point permits operation at reduced vacuum without excessive vapor temperatures, thereby reducing the risk of thermal degradation during solvent removal or fractional distillation.

Process chemistry Scale-up Thermal stability

Differential PYCR1 Inhibitory Activity (Weak but Measurable) Versus Structurally Related Pyrrole-2-carboxylates

In an enzymatic assay against recombinant human PYCR1 (pyrroline-5-carboxylate reductase 1), methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate showed an IC50 of 1.39 × 10⁵ nM (139 μM). A closely related analog, methyl 3-chloro-1H-pyrrole-2-carboxylate (lacking the 4-methyl group), displayed an IC50 of 1.61 × 10⁵ nM (161 μM) under the same assay conditions [1][2]. Although both compounds are weak inhibitors, the 4-methyl substituent confers a modest 14% improvement in apparent affinity, suggesting that occupation of a small hydrophobic pocket near the active site contributes favorably to binding. This structure-activity trend provides a tractable vector for further optimization, whereas the non-methylated analog offers no such directionality.

PYCR1 Cancer metabolism Enzyme inhibition

Molecular Weight Differentiated from Mono-Substituted Pyrrole-2-carboxylate Building Blocks

The molecular weight of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate (173.60 g/mol) is intermediate between that of methyl 4-methyl-1H-pyrrole-2-carboxylate (139.15 g/mol) and methyl 3-chloro-1H-pyrrole-2-carboxylate (159.57 g/mol) [1][2]. At 173.6 Da, the compound remains within the fragment-like space (MW < 250 Da) commonly exploited in fragment-based drug discovery, yet it offers greater heavy-atom count (11) and structural complexity than any of the mono-substituted analogs. This balance of low molecular weight and high heavy-atom count means that fewer synthetic steps are required to reach lead-like molecules compared to starting from unadorned pyrrole-2-carboxylate scaffolds.

Molecular weight Fragment-based screening Lead-likeness

Optimal Application Scenarios for Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of PYCR1 Inhibitors for Oncology

The direct head-to-head comparison showing a 14% lower IC50 against PYCR1 relative to the 4-desmethyl analog (139 μM vs. 161 μM) makes methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate the preferred starting scaffold for structure-based optimization of proline-biosynthesis inhibitors in cancer metabolism programs [1]. The measurable SAR at the 4-position provides a defined vector for introducing larger hydrophobic groups to enhance target affinity.

Synthetic Chemistry: Regioselective C–H Functionalization at the Pyrrole 5-Position

The steric blocking effect of the 3-chloro substituent (vdW radius ~1.75 Å) is predicted to direct electrophilic substitution to the 5-position with ≥90% regioselectivity, compared to ~60% for the 3-unsubstituted analog [2]. This property is critical for synthetic routes requiring late-stage C–H functionalization, such as Vilsmeier-Haack formylation or halogenation, where isomeric purity directly impacts downstream yield and purification cost.

Process Development: Distillative Purification at Reduced Vacuum

The elevated boiling point (288 °C vs. 250 °C for the 3-unsubstituted analog) permits vacuum distillation at higher pressures or lower vapor temperatures, minimizing the risk of thermal degradation . Process chemists scaling up reactions beyond kilogram quantities will benefit from the wider operational window, potentially reducing distillation cycle times and improving recovered purity.

Fragment-Based Drug Discovery: Enhanced Complexity Within Fragment Space

With a molecular weight of 173.6 Da, 11 heavy atoms, and an XLogP3 of 1.9, the compound occupies a privileged region of fragment-like chemical space—offering higher pharmacophoric density than mono-substituted pyrrole-2-carboxylate fragments while remaining well within the rule-of-three guidelines for fragment screening libraries [3]. Its balanced lipophilicity (XLogP3 1.9) and retained H-bond donor capacity support both biochemical and biophysical screening formats.

Quote Request

Request a Quote for methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.